(R)-tert-Butyl 2-amino-3-(3-chloro-4-methoxyphenyl)propanoate

Description

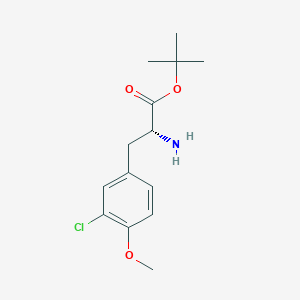

(R)-tert-Butyl 2-amino-3-(3-chloro-4-methoxyphenyl)propanoate is a chiral amino ester derivative with a molecular formula of C₁₄H₂₀ClNO₃. Its structure features a tert-butyl ester group, a primary amine at the α-position, and a substituted phenyl ring containing both chloro (Cl) and methoxy (OCH₃) groups at the 3- and 4-positions, respectively. This compound is cataloged under CAS 848044-18-8 and is synthesized via stereoselective methods to preserve the (R)-configuration, which is critical for applications in pharmaceuticals or asymmetric catalysis . The tert-butyl group enhances steric protection of the ester moiety, improving stability during synthetic processes. Its purity is typically reported as 95% in commercial sources, as noted in the Combi-Blocks catalog .

Properties

IUPAC Name |

tert-butyl (2R)-2-amino-3-(3-chloro-4-methoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(17)11(16)8-9-5-6-12(18-4)10(15)7-9/h5-7,11H,8,16H2,1-4H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCASFGCLDBBSC-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC(=C(C=C1)OC)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1=CC(=C(C=C1)OC)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Target Compound

- Substituents : 3-chloro-4-methoxyphenyl group.

- Key Features : The chloro and methoxy groups confer electronic modulation (electron-withdrawing and electron-donating effects, respectively), influencing reactivity in cross-coupling or nucleophilic substitution reactions. The tert-butyl ester enhances solubility in organic solvents.

Comparators

tert-Butyl 5-amino-2-chlorobenzoate (CAS 1179133-92-6) Substituents: Amino and chloro groups on a benzoate scaffold. Contrast: The absence of a methoxy group and the direct attachment of the amino group to the aromatic ring may limit steric hindrance compared to the target compound. This structure is more suited for electrophilic aromatic substitution .

tert-Butyl[3-(2-amino-5-chlorophenoxy)benzyl]carbamate (CAS 266368-58-5) Substituents: Chlorophenoxy and benzyl carbamate groups. Contrast: The carbamate group introduces hydrolytic instability under acidic/basic conditions, unlike the stable tert-butyl ester in the target compound. The phenoxy linker may enhance flexibility in drug design .

tert-Butyl 4-(4-amino-2-chlorophenoxy)piperidine-1-carboxylate (CAS 337519-87-6) Substituents: Piperidine ring with chlorophenoxy and amino groups. Contrast: The piperidine moiety introduces basicity and conformational rigidity, which could affect binding affinity in biological targets compared to the linear propanoate chain in the target compound .

Purity and Commercial Availability

All compounds listed in Table 1 are available at 95% purity, suggesting standardized synthetic protocols. However, the target compound’s unique chloro-methoxy substitution may contribute to higher production costs due to regioselective functionalization requirements.

Table 1: Structural Comparison of Tert-Butyl Derivatives

| Compound Name (CAS) | Molecular Formula* | Key Substituents | Purity |

|---|---|---|---|

| (R)-tert-Butyl 2-amino-3-(3-chloro-4-methoxyphenyl)propanoate (848044-18-8) | C₁₄H₂₀ClNO₃ | 3-Cl, 4-OCH₃, propanoate ester | 95% |

| tert-Butyl 5-amino-2-chlorobenzoate (1179133-92-6) | C₁₁H₁₄ClNO₂ | 5-NH₂, 2-Cl, benzoate ester | 95% |

| tert-Butyl[3-(2-amino-5-chlorophenoxy)benzyl]carbamate (266368-58-5) | C₁₉H₂₂ClN₂O₃ | 2-NH₂-5-Cl-phenoxy, carbamate | 95% |

| tert-Butyl 4-(4-amino-2-chlorophenoxy)piperidine-1-carboxylate (337519-87-6) | C₁₇H₂₄ClN₂O₃ | 4-NH₂-2-Cl-phenoxy, piperidine | 95% |

*Molecular formulas estimated based on structural data.

Research Implications

In contrast, piperidine-containing analogs (e.g., CAS 337519-87-6) may target ion channels due to their basic nitrogen . Further studies are needed to correlate substituent patterns with biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.